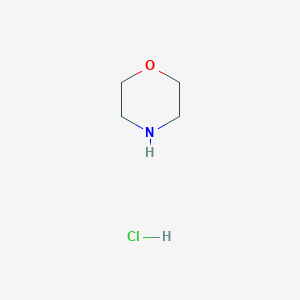
Morpholine hydrochloride
Vue d'ensemble
Description
Morpholine hydrochloride is a chemical compound consisting of a morpholine ring with an attached hydrochloride group. It is an organic compound with a molecular formula of C4H9NO•HCl. This compound is a white crystalline powder with a melting point of around 100°C and a boiling point of around 200°C. It is soluble in water and alcohol, and insoluble in ether. This compound is used in a variety of applications, including as a reagent in chemical synthesis, as a catalyst for pharmaceuticals and as a stabilizer for polymers.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
- Morpholine as a Privileged Structure : Morpholine is a key feature in many approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a popular choice in medicinal chemistry. Morpholine derivatives demonstrate a wide range of biological activities, contributing significantly to the pharmacophore of certain enzyme inhibitors and displaying selective affinity for various receptors (Kourounakis et al., 2020).
- Synthesis of Morpholine Derivatives : Efficient synthesis of morpholine derivatives, particularly enantiomerically pure building blocks, is crucial for their application in medicinal chemistry. These derivatives improve the pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients (Stojiljkovic et al., 2022).
- Conversion of Amino Alcohols into Morpholines : A process for converting 1,2-amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups has been developed. This method has shown efficacy in producing morpholine hydrochloride salts, demonstrating its potential in the synthesis of antidepressant drugs (Fritz et al., 2011).
Organic Synthesis and Chemical Properties
- Morpholine as a Scaffold in Drug Design : The synthesis of morpholines, given their biological and pharmacological importance, is a significant area of research. Novel synthetic strategies have been developed to create accessible libraries of bioactives containing the morpholine ring, which are crucial for drug discovery projects (Tzara et al., 2020).
- Structural Analysis of Morpholine Derivatives : Structural studies of morpholine derivatives, such as 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, have revealed important insights into their chemical properties and interactions, which are valuable for the synthesis of biologically active heterocyclic compounds (Mazur et al., 2007).
Specific Applications in Drug Discovery
- Morpholine in CNS Drug Discovery : In central nervous system (CNS) drug discovery, morpholine and its analogues are valuable due to their ability to permeate the blood-brain barrier. Their conformational and physicochemical properties make them ideal for modulating receptors involved in mood disorders, pain, and neurodegenerative diseases (Lenci et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Morpholine hydrochloride, a derivative of morpholine, has been found to have various targets depending on its application. For instance, in the case of Amorolfine , a morpholine antifungal drug, the primary targets are the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .
Mode of Action
Amorolfine, a morpholine derivative, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, leading to the depletion of ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This disruption in the sterol synthesis pathway can lead to changes in the fungal cell membrane, affecting its function and viability .
Biochemical Pathways
The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts the sterol synthesis pathways in fungi . This leads to a decrease in ergosterol, an essential component of fungal cell membranes, and an accumulation of ignosterol . The alteration in the composition of the cell membrane can affect the cell’s functions and survival .
Result of Action
The result of this compound’s action can vary depending on its application. For instance, in the case of Amorolfine, the disruption of the sterol synthesis pathway in fungi can lead to changes in the fungal cell membrane, affecting its function and viability . This can result in the death of the fungal cells, thereby treating the fungal infection .
Analyse Biochimique
Biochemical Properties
Morpholine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with succinate dehydrogenase, an enzyme involved in the citric acid cycle. This compound acts as an inhibitor of succinate dehydrogenase, thereby affecting cellular respiration and energy production . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . These interactions highlight the compound’s potential impact on metabolic processes and its utility in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer research, this compound derivatives have been used to enhance cancer cell internalization and targeting . The compound’s ability to localize in lysosomes and mitochondria suggests its involvement in cellular organelle function and integrity. Furthermore, this compound has been shown to exhibit cytotoxic effects on cancer cells, with a lower half-maximal inhibitory concentration (IC50) compared to normal cells . These findings indicate its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound’s amine and ether functional groups enable it to form stable complexes with enzymes and proteins. For instance, this compound inhibits succinate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of succinate to fumarate . Additionally, this compound’s interaction with cytochrome P450 enzymes involves the formation of a stable complex, which affects the enzyme’s catalytic activity . These molecular interactions underscore the compound’s potential to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to the compound may lead to changes in cellular metabolism and function. For example, chronic exposure to this compound has been associated with alterations in nervous system activity and blood pressure in animal models . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and adverse effects . At higher doses, this compound can cause significant toxic effects, including nephrotoxicity and hyperplasia of the forestomach epithelium . These dose-dependent effects underscore the importance of determining the appropriate dosage for experimental and therapeutic applications. Additionally, the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, play a crucial role in its overall impact on animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. One key enzyme in its metabolic pathway is morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy)acetic acid . This reaction involves the incorporation of an oxygen atom into the morpholine ring, leading to the formation of a more polar metabolite. The subsequent steps in the metabolic pathway involve further oxidation and degradation of the metabolite, ultimately resulting in the formation of glycolate and glyoxylate . These metabolic transformations highlight the compound’s role in cellular metabolism and its potential impact on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s relatively small size and polar nature facilitate its diffusion across cell membranes . Additionally, this compound has been shown to interact with organic anion transporting polypeptides (OATPs), which mediate its uptake into cells . Once inside the cell, the compound can localize to specific organelles, such as lysosomes and mitochondria, where it exerts its biochemical effects . These findings underscore the importance of understanding the transport and distribution mechanisms of this compound in cellular systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been observed to accumulate in lysosomes and mitochondria, suggesting its involvement in organelle-specific processes . Additionally, this compound’s localization to the nucleus has been linked to its ability to modulate gene expression and DNA binding . These subcellular localization patterns highlight the compound’s potential to target specific cellular compartments and influence various biochemical pathways. Understanding the factors that govern the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZHMPRERWTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-91-8 (Parent) | |
| Record name | Morpholine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40905287 | |
| Record name | Morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10024-89-2 | |
| Record name | Morpholine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28G373717I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






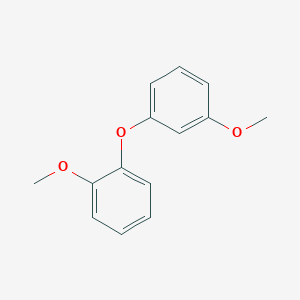
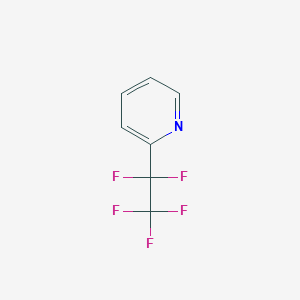
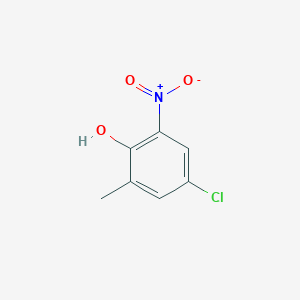



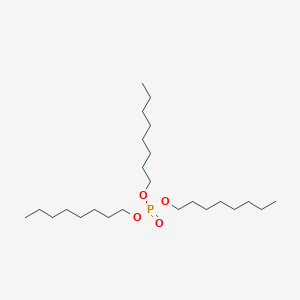
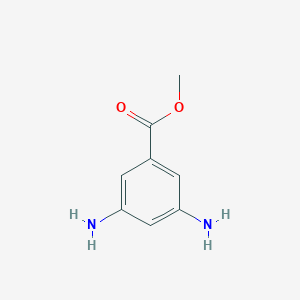
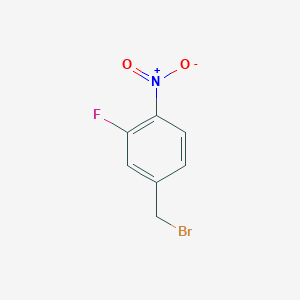
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
